molecular formula C21H21NO4S B2938773 3-(benzenesulfonyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]propanamide CAS No. 1351643-38-3

3-(benzenesulfonyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]propanamide

Cat. No.: B2938773
CAS No.: 1351643-38-3
M. Wt: 383.46
InChI Key: SVKYULAUFXGUAR-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]propanamide is an organic compound that features both benzenesulfonyl and naphthalene moieties

Preparation Methods

The synthesis of 3-(benzenesulfonyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]propanamide typically involves the reaction of benzenesulfonyl chloride with N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]propanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

3-(benzenesulfonyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The naphthalene moiety can also interact with hydrophobic pockets in proteins, enhancing the binding affinity of the compound.

Comparison with Similar Compounds

Similar compounds to 3-(benzenesulfonyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]propanamide include:

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c23-20(19-12-6-8-16-7-4-5-11-18(16)19)15-22-21(24)13-14-27(25,26)17-9-2-1-3-10-17/h1-12,20,23H,13-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKYULAUFXGUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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